Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate is an organic compound classified within the pyrrolopyridine family. This class is characterized by a bicyclic structure that contains both a pyrrole and a pyridine ring. The compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of nicotinic acetylcholine receptor agonists, which are relevant for treating various neurological disorders.
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate belongs to the broader category of alkaloids and heterocyclic compounds. Its structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis.
While specific synthesis routes for tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate are not extensively documented, related compounds have been synthesized using palladium-catalyzed tandem reactions. These methods typically involve a sequence of vinylogous addition, reductive elimination, protonation, and allylic amination followed by 1,3-hydrogen transfer .
The synthesis often requires careful control of reaction conditions to optimize yields and selectivity. For example, the use of specific catalysts and solvents can significantly influence the reaction pathway and the final product's purity.
The molecular structure of tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate features a complex arrangement of atoms characteristic of pyrrolopyridines. The compound consists of a tert-butyl group attached to a hexahydro-pyrrolo ring system which is further substituted at the carboxylate position.
Key structural data include:
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate can undergo various chemical reactions typical of carboxylate esters. These include hydrolysis to yield the corresponding carboxylic acid and alcohol, as well as nucleophilic substitutions where the carboxylate group can be replaced by other nucleophiles.
The reactivity of this compound is influenced by its steric bulk and electronic properties conferred by the tert-butyl group and the nitrogen-containing ring system. Such characteristics can facilitate or hinder specific reaction pathways depending on the reaction conditions employed.
The mechanism of action for compounds derived from tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate primarily revolves around its interaction with nicotinic acetylcholine receptors. These receptors are critical in neurotransmission within the central nervous system.
Studies indicate that derivatives of this compound can act as agonists at nicotinic receptors, influencing synaptic transmission and potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other cognitive disorders .
Key physical properties include:
The compound exhibits typical ester reactivity due to its carboxylate functionality. It may also participate in hydrogen bonding due to its nitrogen atoms, influencing its solubility and interaction with biological targets.
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate has significant applications in medicinal chemistry:
The synthesis of pyrrolo-pyridine scaffolds, particularly tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 885270-57-5 or 236406-56-7), employs both traditional hydrogenation and modern asymmetric methods. Traditional routes often start from pyridine or pyrrolidine precursors followed by catalytic hydrogenation. For example, reduction of tert-butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate using LiAlH₄ in tetrahydrofuran yields the target compound, albeit with moderate efficiency and safety concerns [3]. Modern approaches leverage stereoselective catalysis and chiral auxiliaries, as demonstrated in the synthesis of (3aR,7aS)-enantiomers (CAS 1932275-31-4) via asymmetric hydrogenation or enzymatic resolution, achieving enantiomeric excess (>98% ee) [7] [10]. Key advancements include replacing pyrophoric catalysts (e.g., Pd/C) with borane-dimethyl sulfide complexes for safer imine reduction at scale [10].
Table 1: Comparative Synthetic Approaches
Method | Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
Traditional | LiAlH₄/THF, -10°C to RT | 60-70 | Safety risks, moderate stereocontrol |
Catalytic Hydrogenation | Pd/C, H₂ (50 psi) | 85 | Scalability issues |
Asymmetric Route | Borane-DMS, chiral ligands | >90 | High cost, complex optimization |
This Boc-protected amine (MW: 226.32 g/mol, C₁₂H₂₂N₂O₂) serves as a versatile building block for pharmaceuticals and agrochemicals due to its rigid bicyclic structure and nucleophilic nitrogen. Its primary role is as a precursor to secondary amines after deprotection, enabling C–N bond formation in target molecules. For instance, N-alkylation with benzyl bromide under mild conditions (K₂CO₃/THF) yields tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate, a key intermediate for kinase inhibitors [3]. The scaffold also facilitates protein-binding motif development, such as antagonists for retinol-binding protein 4 (RBP4), where its fused rings position pharmacophores optimally for hydrophobic interactions [5]. In nicotinic acetylcholine receptor agonists, the deprotected amine undergoes reductive amination with pyrrolo[2,3-d]pyrimidines to enhance CNS permeability [3] [10].
Boc-protection of the pyrrolidine nitrogen in hexahydro-1H-pyrrolo[3,4-c]pyridine demands precise optimization to avoid di-Boc byproducts. Optimal conditions use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP at 0°C–25°C, achieving >95% mono-protection [1] [9]. For deprotection, acidolysis remains standard, but solvent choice critically impacts efficiency:
Table 2: Boc Deprotection Conditions
Acid Reagent | Solvent | Time (h) | Temperature | Purity After Workup |
---|---|---|---|---|
TFA (50%) | DCM | 2 | 25°C | >99% |
HCl (4M) | Dioxane | 1 | 25°C | 95% |
H₂SO₄ (10%) | Dioxane | 3 | 0°C | 90% |
Stereocontrol in octahydro-pyrrolo[3,4-c]pyridines targets specific enantiomers like (3aR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 1932275-31-4), crucial for receptor selectivity. Three strategies dominate:
Table 3: Stereoisomeric Variants and Properties
Stereoisomer | CAS Number | Relative Stability | Key Application |
---|---|---|---|
(3aR,7aS)-trans | 1932275-31-4 | High | α7 nAChR agonists |
(3aS,7aR)-trans | 1416263-25-6 | High | RBP4 antagonists |
cis-fused | 236406-56-7 | Moderate | Intermediate for functionalization |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: